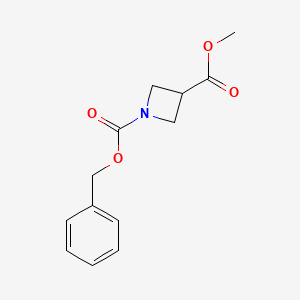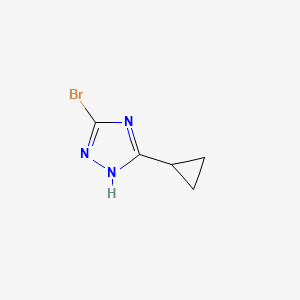
3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 82767-64-4 . It has a molecular weight of 188.03 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a topic of interest in scientific research . Various strategies have been developed for the synthesis of these scaffolds, including the use of 3-amino-1,2,4-triazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6BrN3/c6-5-7-4 (8-9-5)3-1-2-3/h3H,1-2H2, (H,7,8,9) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerated environment .Scientific Research Applications
Medicinal Chemistry and Drug Design
- Pharmacophoric Role and Stability : 1,2,3-Triazoles are recognized for their pharmacophoric properties, contributing significantly to the binding interactions with biological targets while maintaining favorable pharmacokinetic profiles. The metabolic stability and the role of 1,2,3-triazoles in enhancing aqueous solubility of compounds are notable, offering insights for designing novel bioactive molecules (Massarotti et al., 2014).
- Bioactivity and Synthesis : Research emphasizes the synthesis of 1,2,3-triazole derivatives using environmentally friendly methods, highlighting their biological and industrial importance. The adaptability of synthetic methodologies to produce 1,2,3-triazoles underscores their potential in creating compounds with diverse applications (Singh et al., 2013).
Antimicrobial and Antifungal Activities
- Antimicrobial Applications : Triazole derivatives have been studied for their antimicrobial properties, with certain compounds showing potent activities against microbial strains, thereby informing novel antimicrobial research directions (Zhao et al., 2012).
- Antifungal Effects : The synthesis and evaluation of 1,2,3-triazole derivatives for antifungal activity against Candida strains demonstrate the potential of triazoles in addressing fungal infections. Specific derivatives have shown promising results, indicating the scope for further structural optimization for enhanced efficacy (Lima-Neto et al., 2012).
Supramolecular and Coordination Chemistry
- Supramolecular Interactions : The versatility of 1,2,3-triazoles in forming diverse supramolecular interactions, facilitating applications in coordination chemistry and beyond. The triazole ring's ability to engage in various binding modes makes it a valuable unit in designing complex molecular architectures (Schulze & Schubert, 2014).
Mechanism of Action
Biochemical pathways
1,2,4-Triazoles can affect a variety of biochemical pathways depending on their specific targets. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
3-bromo-5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTBMXDHWRHCQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672478 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82767-64-4 | |
| Record name | 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-cyclopropyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

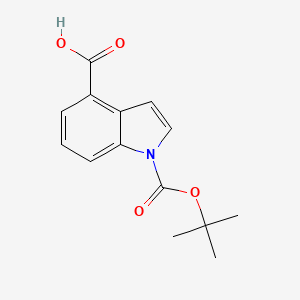
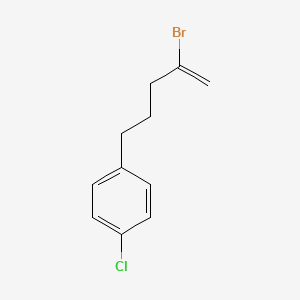


![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)
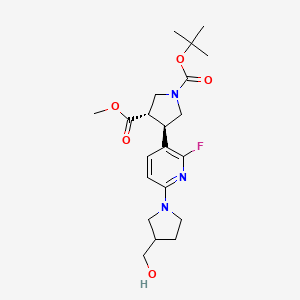



![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)


